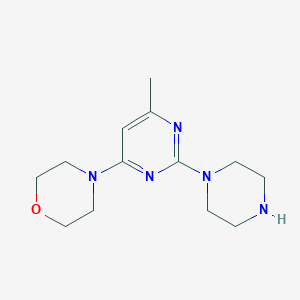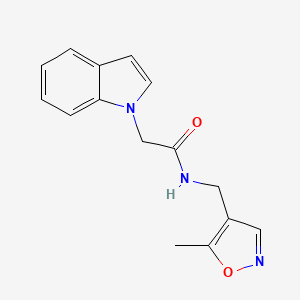
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. The compound is known for its unique structure, which makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide in lab experiments is its unique structure, which makes it a promising candidate for the development of novel drugs. However, the compound has some limitations, such as its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. One direction is the development of new derivatives of the compound that have improved solubility and bioavailability. Another direction is the investigation of the compound's potential application in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential application in the development of novel drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential application in the development of novel drugs. The compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, further research is needed to fully understand the compound's mechanism of action and to develop new derivatives of the compound with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves the reaction between 2-(1H-indol-1-yl)acetic acid and 5-methylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with methylamine. The final product is obtained by the addition of acetic acid.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide has been extensively studied for its potential application in the development of drugs for the treatment of various diseases. Several studies have shown that the compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
2-indol-1-yl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-13(9-17-20-11)8-16-15(19)10-18-7-6-12-4-2-3-5-14(12)18/h2-7,9H,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWLFRXEYFPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
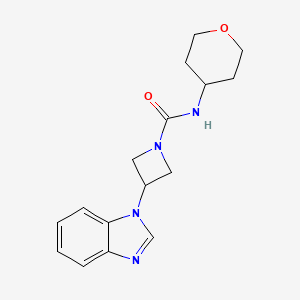
![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)

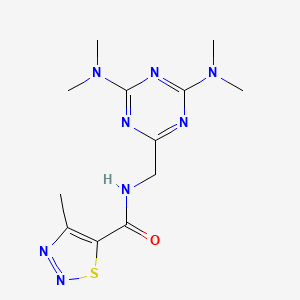
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)

![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)
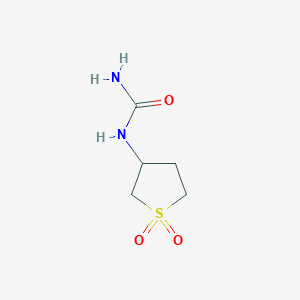
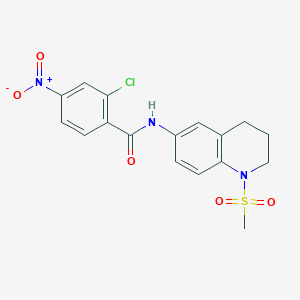
![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)
